molecular formula C7H12N4O B15226159 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one CAS No. 857036-31-8

2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one

Cat. No.: B15226159
CAS No.: 857036-31-8
M. Wt: 168.20 g/mol
InChI Key: DWQUYTFVTFFSSK-UHFFFAOYSA-N
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Description

2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the pyrazolopyridazine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyridazines .

Scientific Research Applications

2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its enzyme inhibitory activities.

    1,2,3-Triazolo[1,5-a]pyrazine: Studied for its potential as a fluorescent probe.

Uniqueness

2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one stands out due to its unique structural features, which allow for diverse chemical modifications and a wide range of biological activities.

Properties

CAS No.

857036-31-8

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

1,2-diamino-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one

InChI

InChI=1S/C7H12N4O/c8-5-6(9)10-3-1-2-4-11(10)7(5)12/h1-4,8-9H2

InChI Key

DWQUYTFVTFFSSK-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=O)C(=C(N2C1)N)N

Origin of Product

United States

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